molecular formula C8H9N3O B13872225 2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No.: B13872225
M. Wt: 163.18 g/mol
InChI Key: WXBVTKJKLVROHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring The presence of the ethyl group at the 2-position and the keto group at the 4-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives .

Scientific Research Applications

2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the keto group.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C8H9N3O/c1-2-6-10-5-3-4-9-8(12)7(5)11-6/h3-4H,2H2,1H3,(H,9,12)(H,10,11)

InChI Key

WXBVTKJKLVROHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CNC2=O

Origin of Product

United States

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